molecular formula C8H14N2O5S2 B1679349 N-Monoacetylcystine CAS No. 25779-79-7

N-Monoacetylcystine

Cat. No. B1679349
CAS RN: 25779-79-7
M. Wt: 282.3 g/mol
InChI Key: ZLCOWUKVVFVVKA-RITPCOANSA-N
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Description

N-Monoacetylcystine is a compound that is related to N-acetylcysteine (NAC), a medicine widely used to treat paracetamol overdose and as a mucolytic compound . It has a well-established safety profile, and its toxicity is uncommon and dependent on the route of administration and high dosages .


Synthesis Analysis

N-acetylcysteine (NAC), a related compound, can be synthesized in a single-batch step instead of using a multi-stage process . This method has shown the potential to be considered as an alternative method for producing NAC .


Molecular Structure Analysis

The molecular formula of N-Monoacetylcystine is C8H14N2O5S2 . Its molecular weight is 282.3 g/mol .


Chemical Reactions Analysis

N-acetylcysteine, a related compound, is known for its antioxidant properties. It frequently results from inactivation of primary toxicants or reactive electrophiles arising as metabolites or lipid peroxidation products .

Scientific Research Applications

Therapeutic Potential in Psychiatry

N-Monoacetylcystine, commonly referred to as N-acetylcysteine (NAC), has shown promise in the field of psychiatry. It is being investigated for its efficacy in treating psychiatric disorders like addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. NAC may exert its beneficial effects through its role as a precursor to glutathione, and by modulating glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).

Neurodegenerative Diseases

NAC has gained interest for its potential use in neurodegenerative diseases. Its properties as a glutathione precursor and antioxidant activities suggest it could be beneficial in conditions like Parkinson’s and Alzheimer’s disease, neuropathic pain, and stroke. NAC's neuroprotective potential in cognitive aging and dementia is also under evaluation (Tardiolo, Bramanti, & Mazzon, 2018).

Chronic Obstructive Pulmonary Disease (COPD)

NAC has shown effectiveness in reducing the rate of exacerbations in patients with COPD. Studies have indicated that long-term use of NAC can prevent exacerbations, especially in cases of moderate severity (Zheng et al., 2014). Another study found significant improvement in small airways function and decreased exacerbation frequency in patients with stable COPD treated with high-dose NAC for one year (Tse et al., 2013).

Chelation Therapy in Heavy Metal Intoxication

NAC has been studied as a chelating agent in cases of intoxication with substances like chromium and boron. It has been effective in increasing the excretion of these substances and reversing the associated oliguria (Banner et al., 1986).

Potential in Dental and Oral Health

NAC's antimicrobial property and its effects on inflammation have stimulated interest in its potential applications in oral health care. It may be beneficial in treating disorders associated with glutathione deficiency in the oral cavity (Pei et al., 2018).

Safety And Hazards

N-acetylcysteine (NAC), a related compound, has a well-established safety profile, and its toxicity is uncommon and dependent on the route of administration and high dosages .

Future Directions

N-acetylcysteine (NAC) has been proposed as a potential treatment, preventive and/or adjuvant against SARS-CoV-2 . Clinical trials are currently underway to determine the efficacy of N-acetylcysteine in preventing those with mild or moderate COVID-19 from progressing to severe disease .

properties

IUPAC Name

(2R)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCOWUKVVFVVKA-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Monoacetylcystine

CAS RN

25779-79-7
Record name N-Monoacetylcystine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025779797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-MONOACETYLCYSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXO5V2CF3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
F Gejyo, G Ito, Y Kinoshita - Clinical Science (London, England …, 1981 - europepmc.org
… a sulphur-containing amino acid: N-monoacetylcystine. 2. The quantitative determination of … cystine and cystathionine as well as N-monoacetylcystine in uraemic patients were markedly …
Number of citations: 11 europepmc.org
H Kodama, T Ubuka, T Koyama… - … Chemistry and Physics, 1974 - hero.epa.gov
… Rabbits fed naphthalene excreted large amounts of cystine, N-monoacetylcystine and S-(2-hydroxy-2-carboxyethylthio)cysteine (HCETC), and the activities of cysteine oxidase and …
Number of citations: 4 hero.epa.gov
M Papadimitriou, D Memmos, P Metaxas, GM Gahl… - Nephron, 1979 - scholar.archive.org
… These substances were identified as ß-aminoisobutyric acid, ß-aspartyl-glycine, Nmonoacetylcystine, … (4) The quantitative determination of ß-aspartylglycine, N-monoacetylcystine and ß-…
Number of citations: 2 scholar.archive.org
H Amano, D Kazamori, K Itoh - The Journal of Nutrition, 2016 - academic.oup.com
Background: S-Allylcysteine (SAC) is a key component of aged garlic extract, one of many garlic products. However, information on its pharmacokinetics has been scant except for data …
Number of citations: 26 academic.oup.com
Y Miyamoto, Y Ishikawa, N Iegaki… - International Journal …, 2014 - academic.oup.com
A novel N-acetyltransferase, Shati/Nat8l, was identified in the nucleus accumbens (NAc) of mice with methamphetamine (METH) treatment. Previously we reported that suppression of …
Number of citations: 33 academic.oup.com
K Anier, A Zharkovsky, A Kalda - International Journal of …, 2013 - academic.oup.com
Several studies suggest that individual variability is a critical component underlying drug addiction as not all members of a population who use addictive substance become addicted. …
Number of citations: 51 academic.oup.com
X Zhang, ZJ Feng, K Chergui - International Journal of …, 2015 - academic.oup.com
Background: The adolescent brain is sensitive to experience-dependent plasticity and might be more vulnerable than the adult brain to the effects of some drugs of abuse. The factors …
Number of citations: 21 academic.oup.com
AM Dec, KL Kohlhaas, CL Nelson… - International Journal …, 2014 - academic.oup.com
Nitric oxide (NO) is a gaseous neurotransmitter that plays a significant role in the establishment and refinement of functional neural circuits. Genetic and post-mortem studies have …
Number of citations: 9 academic.oup.com
M Miyazaki, Y Noda, A Mouri… - International Journal …, 2013 - academic.oup.com
Methamphetamine (Meth) abuse can result in long-lasting psychosis and dependence. The nucleus accumbens (NAc), which controls psychomotor and reward behaviours, is an …
Number of citations: 37 academic.oup.com
Y Kawahara, YN Ohnishi, YH Ohnishi… - International Journal …, 2021 - academic.oup.com
Background Dopamine neurotransmission plays a critical role in reward in drug abuse and drug addiction. However, the role of dopamine in the recognition of drug-associated …
Number of citations: 10 academic.oup.com

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